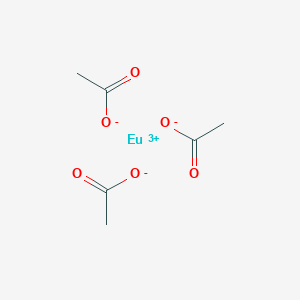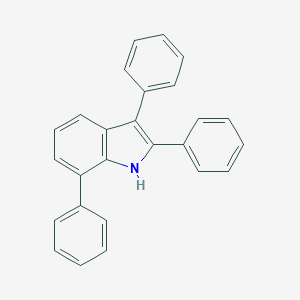
1,4,5-Trichloroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5-Trichloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a quinone structure, widely known for their applications in dyes, pigments, and various industrial processes. The presence of three chlorine atoms in the 1, 4, and 5 positions of the anthraquinone structure imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
1,4,5-Trichloroanthracene-9,10-dione can be synthesized through the chlorination of anthraquinone derivatives. One common method involves the chlorination of 1,4,5,8-tetrachloroanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction typically occurs in a solvent like trichlorobenzene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
1,4,5-Trichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state anthraquinones.
Reduction: Hydroquinone derivatives.
Substitution: Aminoanthraquinones and thioanthraquinones.
科学的研究の応用
1,4,5-Trichloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
作用機序
The mechanism of action of 1,4,5-Trichloroanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . Additionally, its antioxidant properties allow it to scavenge reactive oxygen species, protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
- 1,4-Dichloroanthraquinone
- 1,5-Dichloroanthraquinone
- 1,8-Dichloroanthraquinone
- 1,4,5,8-Tetrachloroanthraquinone
Uniqueness
1,4,5-Trichloroanthracene-9,10-dione is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and stability. Compared to other chlorinated anthraquinones, it exhibits different substitution patterns and reactivity, making it valuable for specific industrial and research applications .
特性
CAS番号 |
1594-64-5 |
|---|---|
分子式 |
C14H5Cl3O2 |
分子量 |
311.5 g/mol |
IUPAC名 |
1,4,5-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |
InChIキー |
ISPZGSLKFNLVQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
正規SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
同義語 |
1,4,5-Trichloro-9,10-antracenedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)









